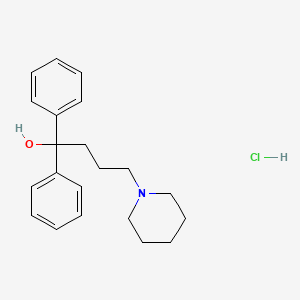

Diphenidolhydrochlorid

Übersicht

Beschreibung

Diphenidolhydrochlorid ist eine chemische Verbindung, die hauptsächlich als Antiemetikum und Antivertigo-Mittel eingesetzt wird. Es ist wirksam bei der Vorbeugung und symptomatischen Behandlung von Übelkeit und Erbrechen, die mit verschiedenen Erkrankungen wie der Menière-Krankheit und Operationen am Mittel- und Innenohr verbunden sind . Diese Verbindung ist bekannt für ihre Fähigkeit, Übelkeit und Erbrechen durch Hemmung der Chemorezeptor-Triggerzone zu kontrollieren .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Alkylierung von 1-Brom-3-chlorpropan mit Piperidin unter Bildung von 3-Piperidinopropylchlorid. Dieser Zwischenstoff wird einer Grignard-Reaktion mit Benzophenon unterzogen, um das Benzhydrol zu liefern, das dann in Diphenidol umgewandelt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst typischerweise die Herstellung der Verbindung in großen Mengen, gefolgt von der Zugabe von Hilfsstoffen wie Stärke zur Herstellung verschiedener Darreichungsformen wie Kapseln, Tabletten und Granulate . Das Verfahren stellt sicher, dass das Endprodukt ungiftig, kostengünstig und einfach herzustellen ist .

Wissenschaftliche Forschungsanwendungen

Diphenidolhydrochlorid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Antiemetika und ihren chemischen Eigenschaften verwendet.

Industrie: Die Verbindung wird in der pharmazeutischen Industrie zur Herstellung von Antiemetika verwendet.

5. Wirkmechanismus

Der genaue Mechanismus, durch den this compound seine Antiemetika- und Antivertigo-Wirkungen entfaltet, ist nicht vollständig geklärt. Es wird angenommen, dass es die vestibuläre Stimulation verringert und die Labyrinthfunktion unterdrückt. Es wirkt auch als Antimuskarinikum, indem es mit muskarinischen Acetylcholinrezeptoren, insbesondere M1, M2, M3 und M4, interagiert . Zusätzlich kann es die medulläre Chemorezeptor-Triggerzone beeinflussen, was zu seinen Antiemetika-Eigenschaften beiträgt .

Ähnliche Verbindungen:

Diphenhydramin: Ein weiteres Antiemetikum und Antihistaminikum, das zur Behandlung von Übelkeit und Erbrechen eingesetzt wird.

Meclizin: Ein Antihistaminikum, das zur Vorbeugung und Behandlung von Übelkeit, Erbrechen und Schwindel aufgrund von Reisekrankheit eingesetzt wird.

Promethazin: Ein Antihistaminikum mit Antiemetika-Eigenschaften, das zur Behandlung von Allergiesymptomen, Übelkeit und Erbrechen eingesetzt wird.

Einzigartigkeit von this compound: this compound ist einzigartig in seiner zweifachen Wirkung als Antiemetikum und Antivertigo-Mittel. Im Gegensatz zu einigen ähnlichen Verbindungen zielt es speziell auf das vestibuläre System und die Chemorezeptor-Triggerzone ab, was es besonders wirksam für Erkrankungen wie die Menière-Krankheit und postoperative Übelkeit macht .

Wirkmechanismus

Target of Action

Diphenidol hydrochloride primarily targets the vestibular apparatus and the medullary chemoreceptive trigger zone . The vestibular apparatus is a sensory system that contributes to balance and spatial orientation, while the medullary chemoreceptive trigger zone is involved in inducing vomiting.

Mode of Action

Diphenidol hydrochloride exerts its effects by diminishing vestibular stimulation and depressing labyrinthine function . It also acts as an antimuscarinic agent , which means it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors .

Biochemical Pathways

The biochemical pathways affected by diphenidol hydrochloride are related to its antimuscarinic action. It interacts with muscarinic acetylcholine receptors (mACh receptors) , particularly M1, M2, M3, and M4 . These receptors are involved in various physiological functions, including the regulation of heart rate, smooth muscle contraction, and the secretion of certain glands. By blocking these receptors, diphenidol hydrochloride can affect these functions.

Pharmacokinetics

The drug’s effectiveness in controlling nausea and vomiting suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The primary result of diphenidol hydrochloride’s action is the control of nausea and vomiting . It achieves this by inhibiting the chemoreceptor trigger zone, thus preventing motion sickness . It also has an antivertigo effect, helping to manage conditions like Meniere’s disease .

Safety and Hazards

Diphenidol hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemische Analyse

Biochemical Properties

Diphenidol hydrochloride exerts an anticholinergic effect due to interactions with muscarinic acetylcholine receptors (mACh receptors), particularly M1, M2, M3, and M4 . These interactions may take place at the vestibular nuclei, where a significant excitatory input is mediated by acetylcholine (ACh) receptors, and also at the vestibular periphery where mACh receptors are expressed at efferent synapses .

Cellular Effects

The cellular effects of diphenidol hydrochloride are primarily related to its role as an antiemetic and antivertigo agent . It is thought to diminish vestibular stimulation and depress labyrinthine function . An action on the medullary chemoreceptive trigger zone may also be involved in the antiemetic effect .

Molecular Mechanism

It is thought to exert its effects by diminishing vestibular stimulation and depressing labyrinthine function, and as an antimuscarinic agent . It may also act on the medullary chemoreceptive trigger zone, which could be involved in its antiemetic effect .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diphenidol hydrochloride involves the alkylation of 1-bromo-3-chloropropane with piperidine to produce 3-piperidinopropyl chloride. This intermediate undergoes a Grignard reaction with benzophenone to yield the benzhydrol, which is then converted to diphenidol .

Industrial Production Methods: Industrial production of diphenidol hydrochloride typically involves the preparation of the compound in bulk, followed by the addition of auxiliary materials such as starch to create various dosage forms like capsules, tablets, and granules . The process ensures that the final product is non-toxic, cost-effective, and easy to prepare .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diphenidolhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können am Piperidinring oder an den Phenylgruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu dehydroxylierten Formen führen kann.

Vergleich Mit ähnlichen Verbindungen

Diphenhydramine: Another antiemetic and antihistamine agent used to treat nausea and vomiting.

Meclizine: An antihistamine used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness.

Promethazine: An antihistamine with antiemetic properties used to treat allergy symptoms, nausea, and vomiting.

Uniqueness of Diphenidol Hydrochloride: Diphenidol hydrochloride is unique in its dual action as both an antiemetic and antivertigo agent. Unlike some similar compounds, it specifically targets the vestibular system and chemoreceptor trigger zone, making it particularly effective for conditions like Meniere’s disease and postoperative nausea .

Eigenschaften

IUPAC Name |

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.ClH/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-14,23H,3,8-10,15-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZIYZHXZAYGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

972-02-1 (Parent) | |

| Record name | Diphenidol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10186248 | |

| Record name | Diphenidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3254-89-5 | |

| Record name | Diphenidol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3254-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenidol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenidol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenidol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-diphenylpiperidine-1-butanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENIDOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG355XWQ4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

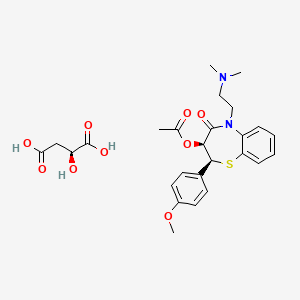

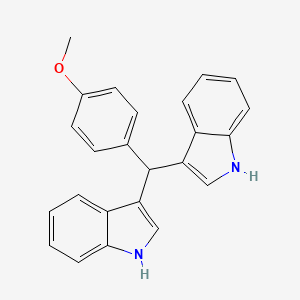

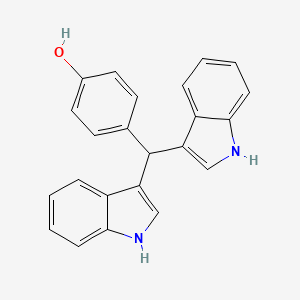

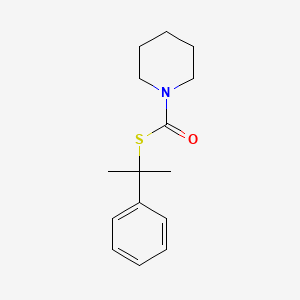

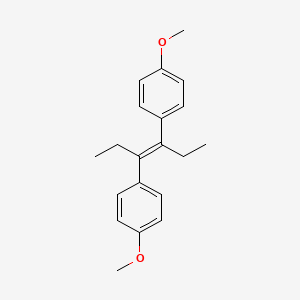

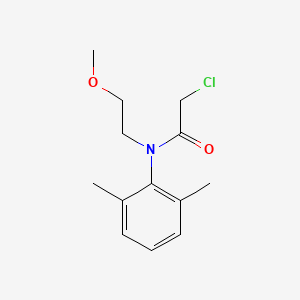

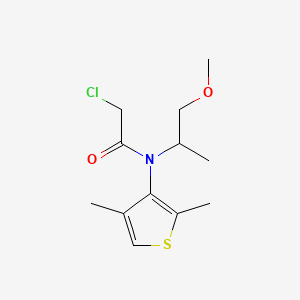

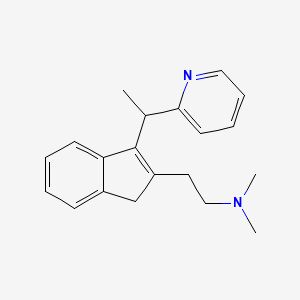

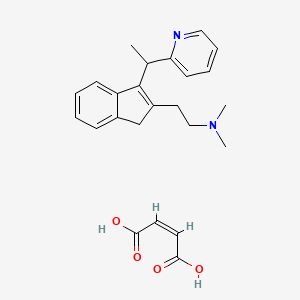

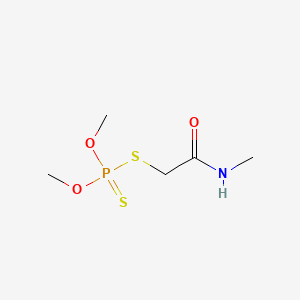

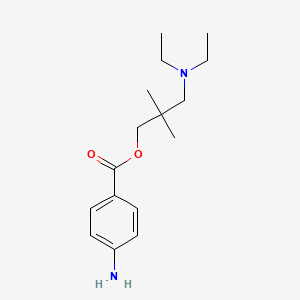

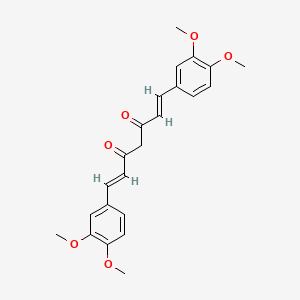

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.